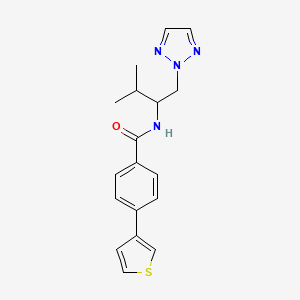

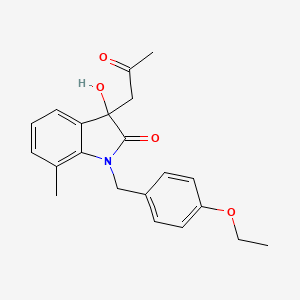

![molecular formula C22H18N2O2S2 B2436794 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide CAS No. 478049-98-8](/img/structure/B2436794.png)

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide” is a chemical compound that contains a benzothiazole moiety . The benzothiazole group is a bicyclic heterocycle that is found in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole moiety, which is a bicyclic heterocycle .Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized from 2-aminothiophenol and aldehydes in a DMSO oxidant system . This synthesis is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides the desired products in good to excellent yields .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .科学的研究の応用

Therapeutic Applications and Drug Development

Benzothiazole derivatives, including N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide, are recognized for their extensive pharmaceutical applications. The benzothiazole structure is a critical component in various therapeutic agents due to its wide spectrum of biological properties, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, the 2-arylbenzothiazole moiety has emerged as a potential antitumor agent, with ongoing development in cancer treatment. Benzothiazole's structural simplicity and ease of synthesis allow for the creation of chemical libraries contributing to new chemical entities and drug discoveries (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Further research has also highlighted the significance of structural modifications of benzothiazole derivatives, suggesting that these compounds possess potent anticancer activity and could be developed as drug candidates. The synergistic effects of benzothiazole conjugates and the need for drug combinations that permit lower doses are also areas of active investigation (Ahmed et al., 2012).

Plastic Scintillators and Luminescent Activators

In the realm of material sciences, plastic scintillators based on polymethyl methacrylate have been reviewed, highlighting the use of various luminescent dyes. These scintillators, when integrated with specific benzothiazole derivatives, maintain their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The potential of benzothiazole derivatives as luminescent activators in such applications underlines the versatility of these compounds beyond pharmaceutical uses (Salimgareeva & Kolesov, 2005).

Importance in Medicinal Chemistry

The unique methine center present in the benzothiazole ring makes it a pivotal compound in medicinal chemistry. Benzothiazole and its derivatives exhibit a range of pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity of benzothiazole derivatives has been instrumental in the discovery of new therapeutic agents, with specific substitutions on the benzothiazole scaffold leading to a variety of biological activities (Bhat & Belagali, 2020).

Amyloid Imaging in Alzheimer's Disease

In neuroscientific research, benzothiazole derivatives have been utilized in the development of amyloid imaging ligands, such as [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole, for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. This technique offers a breakthrough in understanding the pathophysiological mechanisms and the time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluating new anti-amyloid therapies (Nordberg, 2007).

Safety and Hazards

作用機序

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the compound may interact with a variety of targets depending on the specific derivative and its functional groups.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the target and the specific derivative of benzothiazole.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that multiple pathways could be affected

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of the synthesized benzothiazole derivatives were found to be favorable, indicating good bioavailability . .

Result of Action

Benzothiazole derivatives have been associated with a range of effects due to their diverse biological activities . The specific effects would depend on the target and the specific derivative of benzothiazole.

特性

IUPAC Name |

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S2/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-15,24H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXDBKFDXOTEFZ-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2436720.png)

![2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2436722.png)

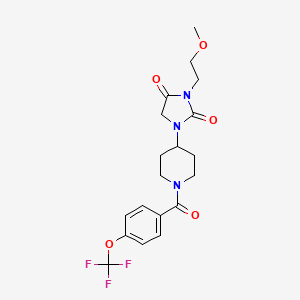

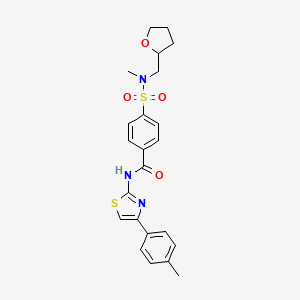

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2436724.png)

![3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2436727.png)

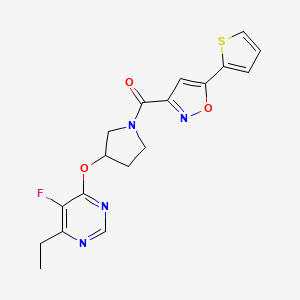

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)

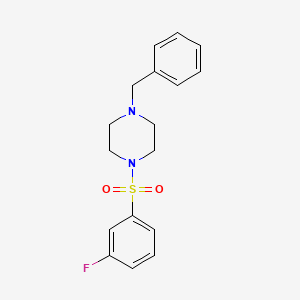

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)